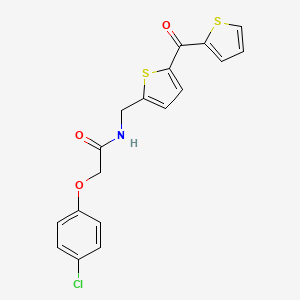
1-(3-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine dihydrochloride, also known as FDPP, is an important chemical compound that is widely used in the fields of scientific research and lab experiments. FDPP is a pyrazol-4-amine derivative that has been found to possess various biochemical and physiological effects, as well as a range of applications in various scientific research fields. This article will provide an overview of FDPP, discussing its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis of Pyrazole Derivatives The synthesis of pyrazole derivatives, including compounds related to 1-(3-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine dihydrochloride, has been explored in several studies. One study detailed the synthesis of azo Schiff bases of pyrazole derivatives using the condensation reaction. The synthesized compounds were characterized using various spectroscopic methods, and theoretical calculations were also performed to support the experimental data (Özkınalı et al., 2018). Another study focused on the diversity synthesis of pyrimido[4,5-b][1,6]naphthyridine and its derivatives under microwave irradiation, demonstrating the method's advantages in terms of short synthetic routes, operational simplicity, and safety for small-scale fast synthesis (Han et al., 2009).
Chemical Structure and Reactivity
Structural Analyses and Chemical Properties The structural and chemical properties of pyrazole derivatives, including compounds like this compound, have been extensively studied. One investigation described the molecular structure and interactions of novel fluorescent Schiff base derivatives of 4-aminoantipyrine, focusing on their large Stokes shifts and dual emission properties. The study involved X-ray analysis, molecular interaction analysis, and density functional theory (DFT) calculations (Alam et al., 2015). In another study, the crystal structure and chemical reactivity of dimethyl 1-(4-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate were examined, revealing important insights into the compound's stability and molecular interactions (Xiao & Zhao, 2009).
Biomedical Applications
Anticancer and Antibacterial Activities Several studies have highlighted the biomedical applications of pyrazole derivatives, which may have relevance to this compound. For instance, the synthesis and anticancer activity of new pyrazolo[3,4-d]pyrimidin-4-one derivatives were reported, with the compounds showing inhibitory activity against the MCF-7 human breast adenocarcinoma cell line (Abdellatif et al., 2014). Additionally, the synthesis and antibacterial activities of further derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid were explored, revealing that some derivatives exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria (Bildirici et al., 2007).
Propriétés
IUPAC Name |
1-[(3-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3.2ClH/c1-8-12(14)9(2)16(15-8)7-10-4-3-5-11(13)6-10;;/h3-6H,7,14H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLLDQVTJJQSNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)F)C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[(1-Cyanocyclobutyl)-methylamino]-2-oxoethyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B3002336.png)


![2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3,5-dimethyl-1H-pyrazol-1-yl}acetic acid](/img/structure/B3002342.png)
![(2S,4R)-1-((S)-2-(3-(3-((S)-2-(((7-(8-Chloronaphthalen-1-yl)-4-((S)-3-(cyanomethyl)-4-(2-fluoroacryloyl)piperazin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-yl)oxy)methyl)pyrrolidin-1-yl)propoxy)propanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B3002343.png)



![(Z)-2-(4-ethylphenyl)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)acetamide](/img/structure/B3002350.png)




![N-(sec-butyl)-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B3002359.png)